molecular formula C12H16ClN3O3 B2689449 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride CAS No. 1233953-05-3

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride

Cat. No.: B2689449
CAS No.: 1233953-05-3
M. Wt: 285.73
InChI Key: KLOJNYKWKGFYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride (CAS 1233953-05-3) is a chemical compound with a molecular formula of C12H16ClN3O3 and a molecular weight of 285.73 g/mol . It serves as a versatile building block and key pharmacophore in medicinal chemistry research, showing significant promise in the development of therapeutic agents. This compound is a key intermediate for the synthesis of novel GPR119 agonists, which are being investigated for the treatment of Type 2 Diabetes Mellitus . Research indicates that derivatives based on this core structure can promote insulin secretion and incretin release without causing hypoglycemia, making it a promising candidate for antidiabetic drug development . Furthermore, the N-(piperidin-4-yl)benzamide scaffold is a privileged structure in oncology research. Derivatives of this compound have demonstrated potent antitumor activity by activating hypoxia-inducible factor 1 (HIF-1) pathways and acting as potential cell cycle inhibitors in HepG2 cells (a model for liver cancer) . Studies have shown that such compounds can induce the expression of HIF-1α and p21 proteins, upregulate cleaved caspase-3, and promote tumor cell apoptosis . Another study found a specific derivative induced cell cycle arrest via a p53/p21-dependent pathway, highlighting its potential for hepatocarcinoma treatment . Additionally, this chemical scaffold has been explored in the synthesis of novel benzamide derivatives that act as inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key target in cancers like basal cell carcinoma . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Properties

IUPAC Name

4-nitro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c16-12(14-10-5-7-13-8-6-10)9-1-3-11(4-2-9)15(17)18;/h1-4,10,13H,5-8H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOJNYKWKGFYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and piperidine substitution, ensuring high yield and purity. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine-4-yl Substitutions

2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride
  • Structure : Methoxy group at the ortho position of the benzamide.
  • Properties: White solid; molecular formula C₁₃H₁₈N₂O₂·HCl. Stability data indicate it is stable under normal conditions but decomposes upon exposure to strong oxidants, releasing harmful gases (e.g., HCl, NOₓ) .
  • Applications: Limited pharmacological data, but safety protocols emphasize handling precautions due to unknown acute toxicity .
4-(tert-Butyl)-N-(piperidin-4-yl)benzamide Hydrochloride
  • Structure : tert-Butyl group at the para position of the benzamide.
N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide
  • Structure: Difluorobenzyl and phenoxy substituents.
  • Activity: Demonstrates potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ < 1 µM), suggesting that aromatic substituents enhance anticancer efficacy .

Nitro-Substituted Benzamide Analogues

4-Nitro-N-(2,6-dimethylphenyl)benzamide
  • Structure : Nitro group at para position with dimethylphenyl substitution.
  • Activity : Twice as potent as phenytoin in the maximal electroshock (MES) seizure model, indicating the nitro group enhances anticonvulsant activity .
(±)-N-[5-(Diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide Hydrochloride
  • Structure : Complex aliphatic side chain with nitrobenzamide.
  • Activity : Comparable to nibentan in antifibrillatory activity, with prolonged duration, highlighting the role of nitro groups in cardiovascular applications .

Physicochemical and Pharmacological Comparison

Compound Name Substituents Key Pharmacological Activity Potency/IC₅₀ References
4-Nitro-N-(piperidine-4-yl)benzamide HCl Nitro (para), piperidine-4-yl Not reported N/A
2-Methoxy-N-(piperidine-4-yl)benzamide HCl Methoxy (ortho) Not reported N/A
N-(1-(2,6-Difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide Difluorobenzyl, phenoxy Antitumor (HepG2) IC₅₀ < 1 µM
4-Nitro-N-(2,6-dimethylphenyl)benzamide Dimethylphenyl Anticonvulsant 2× phenytoin (MES test)

Structure-Activity Relationships (SAR)

  • Piperidine Ring : Confers conformational flexibility and basicity, aiding in solubility and receptor interactions .
  • Substituent Position : Para-nitro groups (vs. ortho/meta) optimize steric and electronic interactions, as seen in anticonvulsant analogues .

Biological Activity

4-Nitro-N-(piperidine-4-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. Its structure features a nitro group at the para position of the benzamide, linked to a piperidine ring, enhancing its solubility and biological efficacy.

  • Molecular Formula : C11_{11}H13_{13}ClN2_{2}O2_{2}
  • Molecular Weight : 285.73 g/mol
  • Solubility : Enhanced due to hydrochloride salt form, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to hypoxic conditions, often associated with tumor progression.

Antitumor Activity

Significant studies have highlighted the compound's antitumor properties:

  • In Vitro Studies :
    • The compound demonstrated potent inhibitory effects on HepG2 liver cancer cells, with IC50_{50} values ranging from 0.12 to 0.13 μM, indicating strong anticancer activity.
    • A related study synthesized various N-(piperidine-4-yl)benzamide derivatives, identifying compound 47 (closely related to 4-nitro derivative) as having an IC50_{50} value of 0.25 μM against HepG2 cells .
  • Mechanistic Insights :
    • Western blot analyses revealed that treatment with this compound resulted in the inhibition of cyclin B1 and phosphorylated Rb (p-Rb), while enhancing the expression of tumor suppressor proteins such as p21 and p53. This suggests a mechanism involving cell cycle arrest via a p53/p21-dependent pathway .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparative analysis with similar compounds is helpful:

Compound NameStructure DescriptionBiological Activity
N-(piperidin-4-yl)benzamidePiperidine linked to benzamideAnticancer activity
4-Amino-N-(piperidine-4-yl)benzamideAmino group instead of nitroPotential neuroactive properties
2-Methyl-N-(piperidine-4-yl)benzamideMethyl substitution on benzamideVaries in receptor affinity

The nitro substitution in this compound enhances its anticancer activity compared to its analogs, influencing both pharmacodynamics and pharmacokinetics favorably.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • Antioxidant and Metal Chelating Properties : Beyond its antitumor effects, the compound has been noted for its antioxidant capabilities and ability to chelate metals, which can contribute to its overall therapeutic profile.
  • Cell Cycle Arrest : The induction of cell cycle arrest through modulation of key proteins involved in cell proliferation has been documented, further supporting its potential as an anti-cancer agent .
  • Research Applications : The compound is being investigated not only for its direct anticancer effects but also for broader applications in drug development targeting various receptor systems and pathways involved in disease processes .

Q & A

Q. What experimental approaches validate computational predictions of metabolic pathways?

  • Integrated Workflow : Use hepatic microsomes or hepatocyte incubations to identify Phase I/II metabolites (LC-HRMS). Compare results with in silico predictions from software like MetaSite or ADMET Predictor™. For ambiguous pathways, synthesize proposed metabolites (e.g., nitro-reduced or piperidine-hydroxylated derivatives) and confirm via NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.